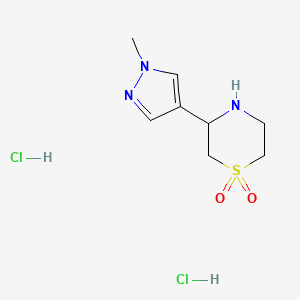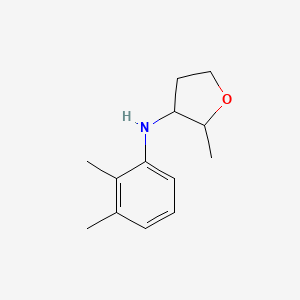![molecular formula C7H10N2O3S B1432095 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate CAS No. 1609400-95-4](/img/structure/B1432095.png)
3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate
概要
説明
3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate is a chemical compound with the CAS Number: 1609400-95-4 . It has a molecular weight of 202.23 and its IUPAC name is 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylic acid hydrate . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O2S.H2O/c1-4-5(6(10)11)12-7-8-2-3-9(4)7;/h2-3H2,1H3,(H,10,11);1H2 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.23 . . The compound should be stored at room temperature .作用機序
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, such as dna and topoisomerase ii . This interaction can lead to DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been shown to have antiproliferative effects against certain cell lines , suggesting potential anticancer activity.
実験室実験の利点と制限
One of the major advantages of 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate is its potent inhibitory activity against DHFR, which makes it a promising candidate for the development of anticancer, antifungal, and antibacterial agents. However, one of the limitations of this compound is its low solubility in water, which can pose challenges in its formulation and delivery.
将来の方向性
There are several future directions for the research and development of 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate. One of the potential applications of this compound is in the development of combination therapies for cancer treatment. This compound has been shown to synergize with other chemotherapeutic agents, such as methotrexate, to enhance their anticancer effects. Additionally, further studies are needed to explore the potential of this compound as an antifungal and antibacterial agent. Finally, the development of novel formulations and delivery systems for this compound could overcome its solubility limitations and enhance its therapeutic potential.
科学的研究の応用
3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and ovarian cancer cells. This compound exerts its anticancer effects by inhibiting DHFR, which leads to the depletion of intracellular folate pools and ultimately, the inhibition of DNA and RNA synthesis.
Safety and Hazards
生化学分析
Biochemical Properties
3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The compound’s interaction with topoisomerase II results in the formation of DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to bind to other proteins involved in cellular signaling pathways, thereby modulating their activity and influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by causing DNA damage and inhibiting cell proliferation. It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins . These effects collectively contribute to the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of topoisomerase II, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . This leads to the accumulation of DNA breaks and subsequent cell death. Additionally, the compound can inhibit or activate other enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Changes in gene expression are also observed, as the compound can influence the binding of transcription factors to DNA, altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the compound’s potential as a long-term therapeutic agent.
特性
IUPAC Name |
3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.H2O/c1-4-5(6(10)11)12-7-8-2-3-9(4)7;/h2-3H2,1H3,(H,10,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXLHXRZDTXKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NCCN12)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




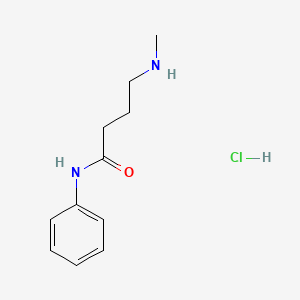

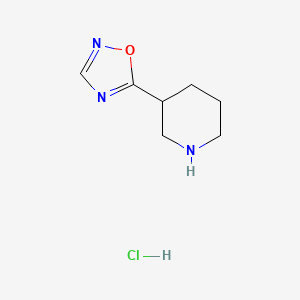

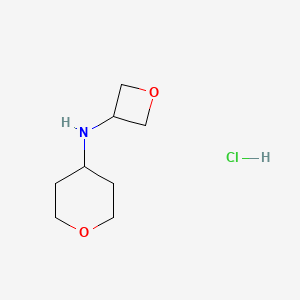

![3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B1432023.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)
![[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1432026.png)

